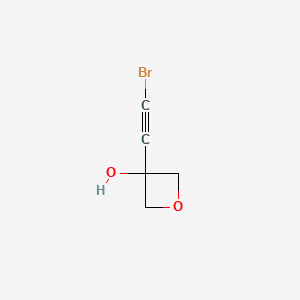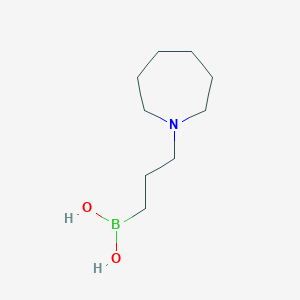![molecular formula C11H9NO4 B13464442 2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The dioxino ring can be introduced through subsequent cyclization reactions involving appropriate diol precursors and dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems can be employed to enhance reaction efficiency and product purity.
化学反応の分析
Types of Reactions
2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro-indole, halogenated indole derivatives.
科学的研究の応用
2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to enzymes or receptors, modulating their activity. The dioxino ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2H,3H,6H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid: Another indole derivative with a similar dioxino ring structure but differing in the position of the carboxylic acid group.
2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride: A related compound with an isoquinoline core instead of an indole.
特性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
3,9-dihydro-2H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-11(14)7-5-6-1-2-8-10(9(6)12-7)16-4-3-15-8/h1-2,5,12H,3-4H2,(H,13,14) |
InChIキー |
OINCXSQQAQDBHH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC3=C2NC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


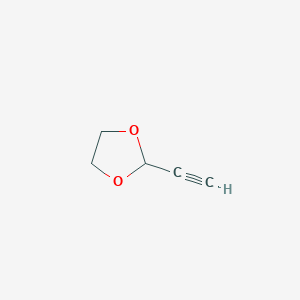

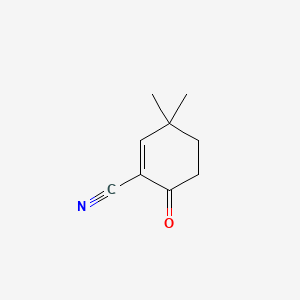
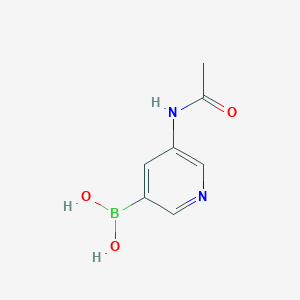
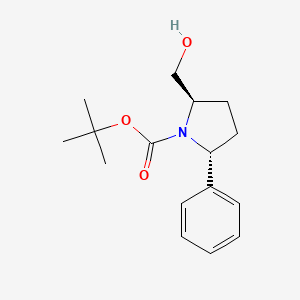
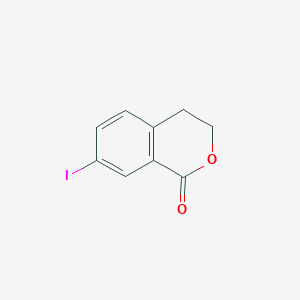
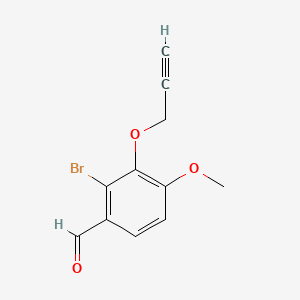
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)
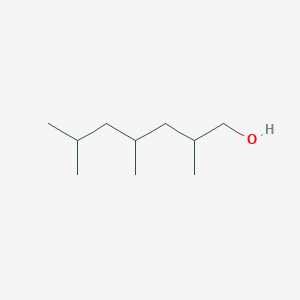
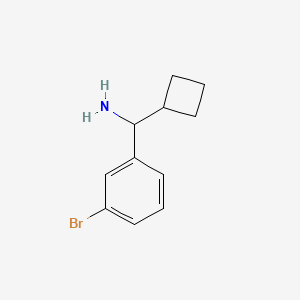
![N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride](/img/structure/B13464444.png)
